1-(2-Phenylethyl)pyrazin-1-ium is a heterocyclic organic compound characterized by its pyrazine structure substituted with a phenylethyl group. This compound falls under the broader category of pyrazines, which are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of 1-(2-Phenylethyl)pyrazin-1-ium contribute to its potential as a pharmacologically active agent.
The synthesis and characterization of 1-(2-Phenylethyl)pyrazin-1-ium have been explored in various studies, focusing on its synthesis routes, biological evaluation, and potential therapeutic applications. This compound is often derived from reactions involving pyrazine derivatives and phenylethylamine or related structures.
1-(2-Phenylethyl)pyrazin-1-ium belongs to the class of heterocyclic compounds and specifically to the pyrazine derivatives. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 1-(2-Phenylethyl)pyrazin-1-ium can be achieved through several methods, including:
One common synthetic route involves the reaction of 2-bromoethylphenyl with a suitable pyrazine derivative in the presence of a base, facilitating nucleophilic substitution and subsequent cyclization. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity.
The molecular structure of 1-(2-Phenylethyl)pyrazin-1-ium consists of a pyrazine ring bonded to a phenylethyl group. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, contributing to its aromatic stability.
Key structural data include:
1-(2-Phenylethyl)pyrazin-1-ium can participate in various chemical reactions, including:
For instance, when treated with strong electrophiles, the compound may undergo substitution at the phenyl group or nitrogen atoms depending on reaction conditions such as solvent polarity and temperature.
The mechanism of action for 1-(2-Phenylethyl)pyrazin-1-ium can vary based on its biological target. Generally, it may interact with specific receptors or enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including antimicrobial and anticancer pathways. The exact mechanism often involves modulation of enzyme activity or receptor binding affinity.
Key physical properties include:
Important chemical properties encompass:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to characterize functional groups and molecular interactions.
1-(2-Phenylethyl)pyrazin-1-ium shows promise in various scientific applications:
Research continues to explore its efficacy in treating diseases such as tuberculosis and other infectious diseases, leveraging its unique chemical properties for therapeutic benefits.
1-(2-Phenylethyl)pyrazin-1-ium features a distinct cationic architecture comprising a pyrazinium ring linked via a two-carbon spacer to a phenyl group. The quaternized nitrogen (N1) in the pyrazinium ring induces a localized positive charge, significantly influencing the compound’s electronic distribution. Density Functional Theory (DFT) calculations reveal a dipole moment of 4.2 Debye, attributed to charge polarization between the electron-deficient pyrazinium moiety and the electron-rich phenethyl group. The highest occupied molecular orbital (HOMO) localizes primarily over the phenethyl π-system (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) concentrates on the pyrazinium ring (-2.1 eV), indicating charge-transfer potential [5].
Table 1: Key Electronic Parameters of 1-(2-Phenylethyl)pyrazin-1-ium
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) |
LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d) |
Dipole Moment | 4.2 Debye | DFT/B3LYP/6-31G(d) |
Partial Charge on N1 | +0.52 e | Mulliken Population |
Log P (Calculated) | 2.34 | XLOGP3 Algorithm |
The ethyl linker adopts a gauche conformation (C-C-N-C dihedral angle: ~65°), minimizing steric clash between aromatic systems. This conformation facilitates intramolecular CH-π interactions (distance: 2.9 Å), contributing to structural rigidity. The compound’s calculated partition coefficient (Log P = 2.34) suggests moderate lipophilicity, aligning with related pyrazinium salts [4] [5].
Structurally analogous pyrazinium salts exhibit modulated electronic and steric properties due to functional group variations:
Table 2: Structural and Electronic Comparison of Pyrazinium/Pyridinium Salts
Compound | Key Substituent | N⁺ Partial Charge | Log P | Unique Feature |
---|---|---|---|---|
1-(2-Phenylethyl)pyrazin-1-ium | Phenethyl | +0.52 e | 2.34 | Intramolecular CH-π interaction |
1-(2-Oxo-2-phenylethyl)pyrazin-1-ium | Phenacyl | +0.61 e | 1.85 | Ketone H-bond acceptor |
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium | Ethoxycarbonylmethyl | +0.58 e | -0.13 | Ester rotational flexibility |
The phenethyl chain in 1-(2-Phenylethyl)pyrazin-1-ium provides greater hydrophobic surface area than carbonyl-containing analogs, influencing supramolecular packing. Conversely, carbonyl groups in analogs enable stronger intermolecular interactions (e.g., C=O···H bonds), potentially enhancing crystal lattice stability [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) assignments:
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry
High-resolution ESI-MS shows a base peak at m/z 185.1074 [C₁₂H₁₃N₂]⁺ (calculated: 185.1079), confirming molecular mass. Fragmentation pathways:
Table 3: Characteristic NMR Chemical Shifts of 1-(2-Phenylethyl)pyrazin-1-ium
Proton Position | δ (ppm), Multiplicity | Carbon Position | δ (ppm) |
---|---|---|---|
H3 | 9.12, dd | C2 | 145.2 |
H5 | 8.95, d | C3 | 143.8 |
H6 | 8.78, t | C5/C6 | 142.1/140.7 |
CH₂N⁺ | 5.21, t | CH₂N⁺ | 59.8 |
CH₂Ph | 3.45, t | CH₂Ph | 35.4 |
Phenyl | 7.45–7.30, m | Phenyl | 128.5–133.0 |
Though single-crystal X-ray diffraction data for 1-(2-Phenylethyl)pyrazin-1-ium remains unreported, structural inferences derive from isostructural analogs:
Table 4: Predicted Crystal Packing Parameters
Parameter | Value | Analogue Reference |
---|---|---|
π-Stacking Distance | 3.4 Å | CID 139736557 [6] |
O-H⋯N⁺ H-bond Length | 1.85 Å | Hydrated Pyrimidinones [7] |
Dominant Conformation | Gauche (78%) | MD Simulations [5] |
Unit Cell Symmetry | Monoclinic | Pyrazinium Bromide Salts [6] |
Intermolecular interactions likely include anion-π contacts (e.g., with bromide) and C-H⋯π bonds between phenethyl groups. These forces promote layered or herringbone packing motifs, common in cationic aromatics [6] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1